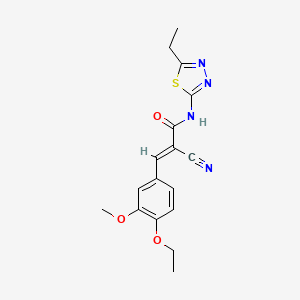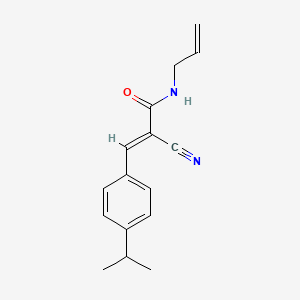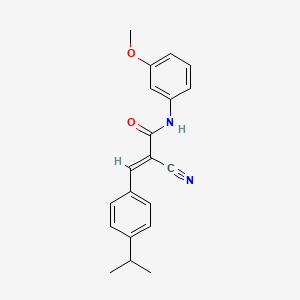
(E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a thiazole ring, and various substituted phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the ethoxy and hexyloxy groups onto the phenyl rings through nucleophilic substitution.
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction with the cyano group.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-cyano-N-(4-phenylthiazol-2-yl)-3-phenylacrylamide
- (E)-2-cyano-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
Uniqueness
(E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both ethoxy and hexyloxy groups may impart distinct physical and chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
(E)-2-cyano-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hexoxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4S/c1-4-6-7-8-15-35-25-14-9-20(17-26(25)33-3)16-22(18-29)27(32)31-28-30-24(19-36-28)21-10-12-23(13-11-21)34-5-2/h9-14,16-17,19H,4-8,15H2,1-3H3,(H,30,31,32)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUQZEABJYURHS-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(E)-[(E)-[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]benzoic acid;hydroiodide](/img/structure/B7742084.png)







![4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B7742161.png)
![(2E)-2-cyano-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7742171.png)




